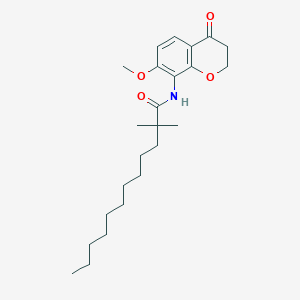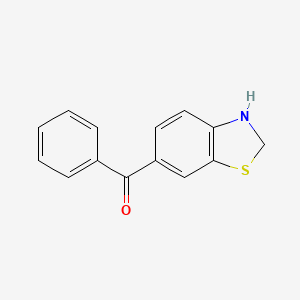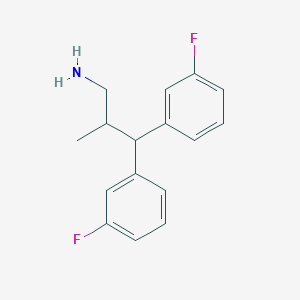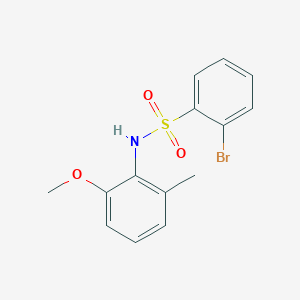![molecular formula C28H31Cl2N3O9 B10837997 (3R)-5-(2,6-dichlorobenzoyl)oxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid](/img/structure/B10837997.png)
(3R)-5-(2,6-dichlorobenzoyl)oxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VE-16084 is a compound developed by Vertex Pharmaceuticals, IncCaspase 1 is involved in the maturation of pro-inflammatory cytokines, such as interleukin-1 beta, and plays a role in the inflammatory response .
Preparation Methods
The synthesis of VE-16084 involves the use of specific peptidyl inhibitors. One of the synthetic routes includes the preparation of benzyloxycarbonyl-Val-Ala-Asp-(O-Et)-CH2O-dichlorobenzoate, which is then hydrolyzed to produce VE-16084 . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the hydrolysis process. Industrial production methods would likely involve scaling up this synthetic route while ensuring the purity and stability of the compound.
Chemical Reactions Analysis
VE-16084 undergoes various chemical reactions, primarily focusing on its inhibitory activity against caspase 1. The compound can participate in hydrolysis reactions, where it is converted from its precursor form to the active inhibitor . Common reagents used in these reactions include organic solvents and specific hydrolyzing agents. The major product formed from these reactions is the active caspase 1 inhibitor, VE-16084.
Scientific Research Applications
VE-16084 has been extensively studied for its potential therapeutic applications in treating inflammatory diseases. It has shown efficacy in inhibiting the secretion of interleukin-1 beta in both in vitro and in vivo models . This makes it a promising candidate for the treatment of conditions such as rheumatoid arthritis and other inflammatory disorders. Additionally, its role as a caspase 1 inhibitor has implications in the study of apoptosis and cytokine maturation, making it valuable in both biological and medical research .
Mechanism of Action
The mechanism of action of VE-16084 involves the inhibition of caspase 1. Caspase 1 is a cysteine protease that processes pro-inflammatory cytokines, such as interleukin-1 beta, into their active forms. By inhibiting caspase 1, VE-16084 prevents the maturation of these cytokines, thereby reducing inflammation . The molecular target of VE-16084 is the active site of caspase 1, where it binds and inhibits the enzyme’s activity.
Comparison with Similar Compounds
VE-16084 can be compared to other caspase 1 inhibitors, such as VE-13,045. Both compounds inhibit the activity of caspase 1 and reduce the secretion of interleukin-1 beta . VE-16084 has shown different potency levels in various models, making it unique in its efficacy and application. Other similar compounds include z-VAD-dbc, which also targets caspase 1 but with varying degrees of sensitivity .
If you have any more questions or need further details, feel free to ask!
properties
Molecular Formula |
C28H31Cl2N3O9 |
|---|---|
Molecular Weight |
624.5 g/mol |
IUPAC Name |
(3R)-5-(2,6-dichlorobenzoyl)oxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid |
InChI |
InChI=1S/C28H31Cl2N3O9/c1-15(2)24(33-28(40)42-13-17-8-5-4-6-9-17)26(38)31-16(3)25(37)32-20(12-22(35)36)21(34)14-41-27(39)23-18(29)10-7-11-19(23)30/h4-11,15-16,20,24H,12-14H2,1-3H3,(H,31,38)(H,32,37)(H,33,40)(H,35,36)/t16-,20+,24-/m0/s1 |
InChI Key |
DFQKZFFVISYVDA-GANZUKCXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC(=O)O)C(=O)COC(=O)C1=C(C=CC=C1Cl)Cl)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)COC(=O)C1=C(C=CC=C1Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid](/img/structure/B10837914.png)
![1-(Thiophen-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10837921.png)

![[(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate](/img/structure/B10837935.png)
![(2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid](/img/structure/B10837941.png)
![(2S)-2-[[1-[[[(1R)-1-[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]-2-phenylethyl]-hydroxyphosphoryl]methyl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10837950.png)



![N-[2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837971.png)
![3-(2-{3-[4-(4-Cyclohexyl-butylcarbamoyl)-oxazol-2-yl]-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl}-phenyl)-propionic acid](/img/structure/B10837972.png)
![2-[[(7S)-7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid](/img/structure/B10837975.png)
![1-[4-(2-Methylpyrrol-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B10837990.png)
![3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid](/img/structure/B10837994.png)